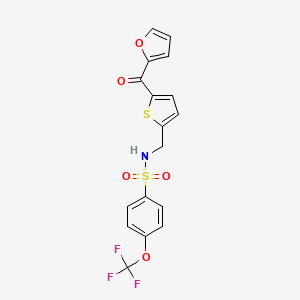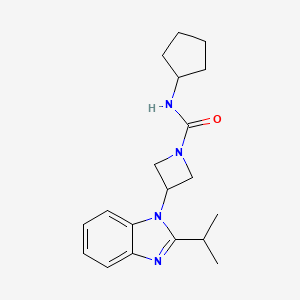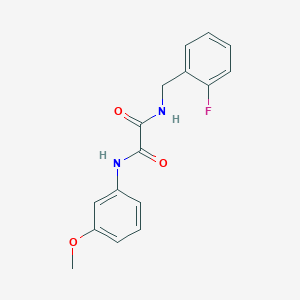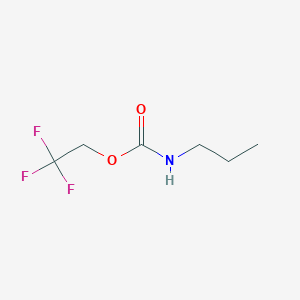![molecular formula C6H4BrN3O B2716100 2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 2357108-27-9](/img/structure/B2716100.png)
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one” is a chemical compound with the molecular formula C6H4BrN3O . It is a derivative of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A specific synthesis method for C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki Miyaura cross-coupling conditions, after activating the C=O bond of the lactam function with PyBroP .
Physical and Chemical Properties Analysis
The compound has a density of 2.3±0.1 g/cm3, a molar refractivity of 44.4±0.5 cm3, and a molar volume of 99.4±7.0 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its ACD/LogP is 0.23, ACD/LogD (pH 5.5) is 0.41, ACD/BCF (pH 5.5) is 1.21, ACD/KOC (pH 5.5) is 39.49, ACD/LogD (pH 7.4) is -0.12, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 11.57 . Its polar surface area is 64 Å2, polarizability is 17.6±0.5 10-24 cm3, and surface tension is 88.5±7.0 dyne/cm .
Applications De Recherche Scientifique
Antimetabolite and Pharmaceutical Interest
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives, as part of the broader pyrazolo[1,5-a]pyrimidine family, are recognized for their antimetabolite properties in purine biochemical reactions. These compounds have garnered significant pharmaceutical interest, particularly for their antitrypanosomal activities. An effective synthesis convention of these derivatives alongside others, such as pyrazolo[5,1-c]triazines and thieno[2,3-b]pyridines, has been established. This development supports their potential in various pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).
Anti-inflammatory and Antimicrobial Properties
Research on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, related closely to this compound, indicates a new class of nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds, particularly 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, have shown significant anti-inflammatory properties and a better therapeutic index compared to traditional NSAIDs like phenylbutazone and indomethacin. Remarkably, these derivatives also lack ulcerogenic activity, suggesting a safer profile for long-term use (Auzzi et al., 1983).
Antiviral Activities
Certain derivatives of this compound, specifically 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues, have demonstrated noteworthy antiviral activities. These compounds, through various synthetic modifications, have shown efficacy against human cytomegalovirus and herpes simplex virus type 1. This research opens avenues for the development of new antiviral agents targeting a range of viral infections (Saxena, Coleman, Drach, & Townsend, 1990).
Cognitive Impairment Treatment in Neurodegenerative Diseases
The discovery and optimization of 3-aminopyrazolo[3,4-d]pyrimidinones, including those structurally related to this compound, have led to the identification of potent and selective inhibitors of Phosphodiesterase 1 (PDE1). These inhibitors, such as ITI-214, have demonstrated picomolar inhibitory potency and are currently under clinical development for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. This highlights the potential of this compound derivatives in addressing cognitive impairment in various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which plays a crucial role in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The inhibition of cdk2 can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Analyse Biochimique
Biochemical Properties
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one has been found to interact with various enzymes and proteins. For instance, it has been associated with CDK2, a cyclin-dependent kinase that plays a vital role in cell cycle progression . The compound’s interaction with CDK2 suggests that it may have a role in regulating cell cycle processes .
Cellular Effects
The effects of this compound on cells have been studied in the context of cancer treatment. It has been found to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. It has been suggested that the compound exerts its effects at the molecular level by inhibiting CDK2, which in turn affects cell cycle progression . This interaction with CDK2 may involve binding interactions with the enzyme, leading to its inhibition .
Temporal Effects in Laboratory Settings
Its cytotoxic activities against various cancer cell lines suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Its interaction with CDK2 suggests that it may be involved in pathways related to cell cycle regulation .
Propriétés
IUPAC Name |
2-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-5-8-6(11)1-2-10(5)9-4/h1-3H,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXFQNIJBUXCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2716018.png)

![2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2716020.png)
![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2716021.png)

![N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716025.png)
![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2716028.png)
![Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride](/img/structure/B2716030.png)
![3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2716032.png)
![4-((2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2716035.png)
![6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2716036.png)



